molecular formula C19H22O7 B211227 Nagilactone C CAS No. 24338-53-2

Nagilactone C

Número de catálogo: B211227
Número CAS: 24338-53-2
Peso molecular: 362.4 g/mol
Clave InChI: DGNOPGIIPQKNHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nagilactone C is a norditerpene dilactone isolated from plants of the Podocarpus genus, notably Podocarpus neriifolius and P. gracilior . Structurally, it belongs to the totarane diterpene family, characterized by a tetracyclic scaffold with conjugated lactone systems in the B–C ring moiety (Type A classification) . Its molecular formula is C₂₀H₂₄O₇, and it exhibits potent bioactivity, particularly as an inhibitor of eukaryotic protein synthesis and a cytotoxic agent against cancer cells .

Mechanistically, this compound targets the ribosomal A-site of the peptidyl transferase center (PTC), interfering with elongation by inhibiting eEF-1α-dependent aminoacyl-tRNA accommodation and peptidyl transferase activity . This dual inhibition disrupts translation in both in vitro and in vivo models, contributing to its antiproliferative effects. Notably, it demonstrates cytotoxicity against HT-1080 fibrosarcoma and Colon 26-L5 murine cancer cells, with ED₅₀ values of 2.3 and 1.2 µg/mL, respectively .

Aplicaciones Científicas De Investigación

Anticancer Activity

Nagilactone C exhibits significant anticancer properties across various cancer cell lines. Research indicates that it possesses potent antiproliferative effects, particularly against colon tumor cell lines and leukemia cells.

Case Study: In Vivo Efficacy

In a notable study, this compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size without apparent toxicity. This highlights its potential as a viable therapeutic agent in oncology .

Protein Synthesis Inhibition

This compound is recognized for its role as a protein synthesis inhibitor. It binds to eukaryotic ribosomes, effectively halting protein translation.

Research Findings

  • In HeLa cells, exposure to this compound resulted in a 95% reduction in protein synthesis within 10 minutes .
  • The compound's mechanism involves selective interference with translation elongation, which is crucial for the rapid growth of cancer cells.

This property makes this compound a candidate for further development as a therapeutic agent targeting rapidly proliferating cells.

Antifungal Activity

This compound also exhibits antifungal properties. While its primary focus has been on anticancer applications, studies have indicated modest antifungal activity against various fungal strains.

Summary of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInhibition of cell proliferation, apoptosis inductionIC50 ~0.25 mM against leukemia cells
Protein SynthesisInhibition of ribosomal function95% reduction in HeLa cell protein synthesis within 10 min
AntifungalDisruption of fungal cell wall integrityModest activity against various fungi

Comparación Con Compuestos Similares

Structural and Functional Classification

Nagilactones are classified into three subtypes based on lactone ring configurations (Table 1):

  • Type A (e.g., Nagilactone C): Features an α-pyrone (8:14, 9:11-dienolide) system.
  • Type B (e.g., Nagilactone E): Contains a 7:8-epoxy-9:11-enolide structure.
  • Type C (e.g., Nagilactone F): Possesses a 7:8,9:11-dienolide motif .

Table 1. Structural and Bioactivity Comparison of Key Nagilactones

Compound Type Key Structural Feature Anticancer Activity (GI₅₀/IC₅₀) Mechanism of Action
This compound A α-pyrone in B–C ring 2–5 mM (MDA-MB-231, HeLa) Inhibits eEF-1α and peptidyl transferase
Nagilactone E B 7:8-epoxy group 3.6–5.2 µM (A549, NIC-H1975) Targets RIOK2 kinase; inhibits ribosome biogenesis
Nagilactone F C 7:8,9:11-dienolide ~1 mM (HeLa, AGS) Structural analog with enhanced solubility
Nagilactone G C Similar to Nagilactone F 0.25 mM (P-388 leukemia) Higher cytotoxicity than this compound

Cytotoxic Efficacy and Selectivity

  • This compound vs. Nagilactones E/F/G: While this compound shows broad-spectrum cytotoxicity (GI₅₀ 2–5 mM), Nagilactones F and G exhibit superior potency (IC₅₀ ≈1 mM and 0.25 mM, respectively) against the same cell lines . Nagilactone E, however, stands out for its in vivo efficacy, reducing A549 lung tumor growth by 62% in xenograft models at 10 mg/kg/d .
  • Mechanistic Divergence : Unlike this compound, Nagilactone E targets RIOK2, an atypical kinase involved in ribosome biogenesis, suggesting a distinct pathway for translation inhibition .

Comparison with Non-Nagilactone Inhibitors

  • Agelastatin A and Bruceantin: These non-nagilactone compounds also target the ribosomal A-site but differ structurally.
  • A201A : A nucleoside-like antibiotic, A201A inhibits tRNA accommodation but lacks the lactone-based cytotoxicity of nagilactones .

Pharmacological Challenges

  • Solubility Issues: Nagilactone E’s low solubility limits its therapeutic application despite high potency, a problem less pronounced in Nagilactone F due to synthetic modifications .

Actividad Biológica

Nagilactone C, a compound derived from the plant Podocarpus, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a type of lactone that exhibits a range of pharmacological effects, including anticancer , antifungal , anti-inflammatory , and antimicrobial activities. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The anticancer mechanisms of this compound are multifaceted. Key findings include:

  • Inhibition of Protein Synthesis : this compound has been identified as a potent inhibitor of eukaryotic protein synthesis. In studies involving HeLa cells, it demonstrated an IC50 value of approximately 3 µM , effectively inhibiting protein synthesis within minutes of exposure . This inhibition is reversible, indicating that the compound does not permanently damage cellular machinery.
  • Cell Cycle Perturbation and Apoptosis : Research indicates that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. It disrupts normal cell proliferation, leading to increased rates of programmed cell death .
  • Modulation of Immune Checkpoints : The compound has been shown to modulate the PD-L1 immune checkpoint pathway, which is crucial for tumor immune evasion. By inhibiting this pathway, this compound may enhance the immune response against tumors .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound also inhibits the EMT process, which is critical for cancer metastasis. This action reduces the migration and invasion capabilities of cancer cells .

Cytotoxic Effects

This compound exhibits significant cytotoxicity against various cancer cell lines. A summary of its activity against different tumor types is presented in the table below:

Cell Line IC50 (µM) Notes
HeLa (Cervical Cancer)3Rapid inhibition of protein synthesis
DLD-1 (Colon Cancer)1More potent than several flavonoids
KB (Oral Carcinoma)9Less active compared to DLD-1
P-388 (Leukemia)0.25Comparable to reference alkaloids like camptothecin

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • In Vitro Studies : In a study assessing the cytotoxic effects on HeLa cells, this compound was found to reduce protein synthesis dramatically within 10 minutes, leading to significant cell death at concentrations as low as 3 µM .
  • Comparative Analysis : When compared with other natural products, this compound exhibited superior activity against colon cancer cell lines. It was noted that while other compounds like flavonoids showed some activity, this compound was three times more effective against specific cancer types .
  • Mechanistic Insights : The mechanism by which this compound inhibits protein synthesis was investigated using pulse-labeling experiments. These studies confirmed that the compound specifically targets translation elongation processes without significantly affecting RNA metabolism .

Q & A

Q. Basic: What are the known mechanisms of antifungal activity of Nagilactone C?

Methodological Answer:
this compound is hypothesized to inhibit fungal cell wall biosynthesis, particularly targeting (1,3)-β-glucan synthesis, based on structural analogs like Nagilactone E. Key experimental approaches include:

  • Cell Viability Assays : Colony-forming unit (CFU) counts to quantify survival rates under varying drug concentrations .
  • Glucan Quantification : Fluorescence spectroscopy using aniline blue dye (ex: 400 nm, em: 460 nm) to measure newly synthesized glucan levels .
  • Morphological Analysis : Transmission electron microscopy (TEM) to observe cell wall integrity and cytoplasmic leakage .

Best Practices :

  • Use standardized inoculum sizes (e.g., 1×10⁷ cells/mL) for reproducibility .
  • Validate results across multiple fungal strains to avoid species-specific biases .

Q. Basic: What standard assays are employed to assess this compound's effects on fungal cell viability?

Methodological Answer:

  • CFU Enumeration : Serial dilution plating to quantify viable cells after drug exposure .
  • Fluorescence-Based Viability Stains : Propidium iodide or SYTOX Green to distinguish live/dead cells .
  • Time-Kill Curves : Monitor survival rates over 24–48 hours to determine fungicidal vs. fungistatic effects .

Critical Considerations :

  • Include stationary-phase cells as controls to assess growth-phase-dependent activity .
  • Use triplicate biological replicates and statistical tests (e.g., Student’s t-test, p < 0.05) .

Q. Advanced: How can researchers design experiments to investigate synergistic effects of this compound with other antifungal agents?

Methodological Answer:

  • Checkerboard Assay : Combine this compound with phenylpropanoids (e.g., anofinic acid) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤ 0.5) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathways potentiated by combination therapy .

Example Experimental Design:

Drug CombinationFICI ValueInterpretation
This compound + Anofinic Acid0.3Synergistic
This compound + Fluconazole1.2Additive/No Interaction

Q. Advanced: What methodological challenges arise when quantifying this compound's impact on (1,3)-β-glucan biosynthesis?

Methodological Answer:

  • Standardization Issues : Batch variability in aniline blue dye requires internal controls (e.g., purified glucan standards) .
  • Dynamic Range Limitations : Fluorescence saturation at high glucan concentrations; use dilution series for linearity .
  • Interference from Cell Debris : Centrifuge samples (10,000 ×g, 10 min) to remove particulate matter before analysis .

Data Contradiction Analysis :

  • If glucan reduction does not correlate with cell death, consider off-target effects (e.g., membrane permeability assays) .

Q. Advanced: How should contradictory data on this compound's cytotoxicity be addressed in experimental analyses?

Methodological Answer:

  • Dose-Response Curves : Test a wide concentration range (e.g., 10–500 μg/mL) to identify threshold effects .
  • Alternative Assays : Compare CFU counts with ATP-based viability kits to rule out assay-specific artifacts .
  • Transcriptomic Profiling : Identify stress-response genes (e.g., HSP104, PKC1) to differentiate cytostatic vs. cytotoxic mechanisms .

Example Contradiction Resolution Workflow:

Replicate experiments under identical conditions.

Cross-validate using orthogonal methods (e.g., TEM + glucan quantification).

Publish raw data and statistical analyses for transparency .

Propiedades

IUPAC Name

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNOPGIIPQKNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24338-53-2
Record name Nagilactone C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nagilactone C
Reactant of Route 2
Nagilactone C
Reactant of Route 3
Nagilactone C
Reactant of Route 4
Nagilactone C
Reactant of Route 5
Nagilactone C
Reactant of Route 6
Nagilactone C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.